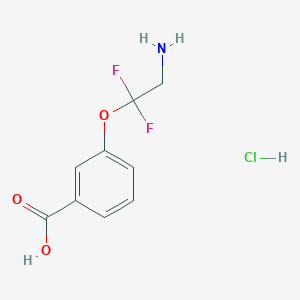

![molecular formula C16H16F2N2OS B2741499 1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea CAS No. 326015-81-0](/img/structure/B2741499.png)

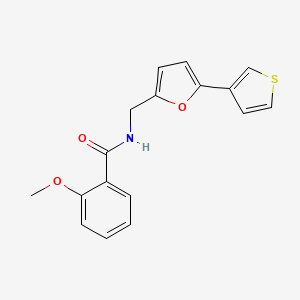

1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiourea derivatives, such as “1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea”, can be achieved through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Aplicaciones Científicas De Investigación

Fluorescence Probes for Thiourea Detection

Wang et al. (2016) developed a novel phenyleneethynylene derivative used as a fluorescence probe for thiourea detection. This probe exhibited high specificity, excellent stability, and good reproducibility, demonstrating potential applications for detecting thiourea and other organics in water and fruit juice samples, which opens new avenues for sensitive thiourea assays (Wang et al., 2016).

Spectroscopic and Structural Analysis

Saeed et al. (2010) conducted a detailed study on the synthesis, crystal X-ray diffraction structure, vibrational properties, and quantum chemical calculations on 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, providing insights into its molecular structure and potential applications in material science (Saeed et al., 2010).

Organocatalysis

Nickisch et al. (2020) highlighted the synthesis of novel thiourea catalysts via a multicomponent-reaction approach. These catalysts, which feature tailorable functional groups instead of the common trifluoromethyl moieties, were tested for their catalytic activity, suggesting their suitability as alternatives for enhancing catalytic reactions (Nickisch et al., 2020).

Therapeutic Applications and Molecular Docking

Several studies have explored the therapeutic potential of thiourea derivatives. For instance, Qiao et al. (2017) synthesized acyl thiourea derivatives bearing 4-(trifluoromethyl)phenyl moiety, which showed promising anti-fungal and antioxidant activities. Molecular docking studies against heat shock protein HSP90 further indicated potential therapeutic applications (Qiao et al., 2017).

Material Science and Polymer Studies

Kausar et al. (2010) discussed the synthesis of polyimides incorporating phenylthiourea, which exhibited excellent solubility, thermal stability, and glass transition temperatures. These materials have potential applications in high-performance polymers and coatings (Kausar et al., 2010).

Propiedades

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2OS/c17-15(18)21-14-8-6-13(7-9-14)20-16(22)19-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXPFBNOUMYRAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Difluoromethoxy)phenyl]-3-(2-phenylethyl)thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2741418.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2741420.png)

![3-amino-N-(4-fluorophenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2741425.png)

![Methyl 5-(((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2741431.png)

![3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2741433.png)

![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2741435.png)

![9-(3-chloro-2-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(3,4-dimethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2741438.png)